(S)-N-Boc-3-Bromophenylalanine
Overview
Description
(S)-N-Boc-3-Bromophenylalanine is a derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of a bromine atom on the phenyl ring and a tert-butoxycarbonyl (Boc) protecting group on the amino group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-Boc-3-Bromophenylalanine typically involves the bromination of N-Boc-phenylalanine. The process begins with the protection of the amino group of phenylalanine using a tert-butoxycarbonyl group. This is followed by the selective bromination of the phenyl ring at the 3-position. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a suitable solvent like dichloromethane.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the protection and bromination steps can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (S)-N-Boc-3-Bromophenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The phenyl ring can undergo oxidation or reduction, leading to different functionalized derivatives.
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amino acid.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Deprotection: Trifluoroacetic acid or hydrochloric acid in dichloromethane.
Major Products:
- Substituted phenylalanine derivatives.
- Oxidized or reduced phenylalanine derivatives.
- Free amino acid after deprotection.
Scientific Research Applications
(S)-N-Boc-3-Bromophenylalanine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein engineering.
Medicine: Investigated for its potential in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-N-Boc-3-Bromophenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the Boc group influence its binding affinity and specificity. The compound can act as a substrate or inhibitor, modulating the activity of the target protein through competitive or non-competitive mechanisms.
Comparison with Similar Compounds
(S)-N-Boc-3-Chlorophenylalanine: Similar structure with a chlorine atom instead of bromine.
(S)-N-Boc-3-Iodophenylalanine: Contains an iodine atom on the phenyl ring.
(S)-N-Boc-4-Bromophenylalanine: Bromine atom at the 4-position of the phenyl ring.
Uniqueness: (S)-N-Boc-3-Bromophenylalanine is unique due to the specific positioning of the bromine atom, which affects its reactivity and interaction with biological targets. The Boc protecting group also provides stability and facilitates its use in various synthetic applications.
Properties
IUPAC Name |
(2S)-3-(3-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUDYESOPLBQIR-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370325 | |
Record name | Boc-L-3-Bromophenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82278-73-7 | |
Record name | Boc-L-3-Bromophenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VYL82Z3H4B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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